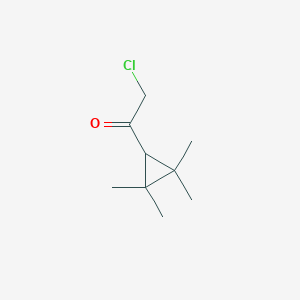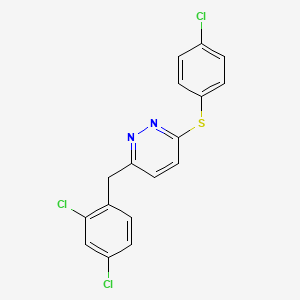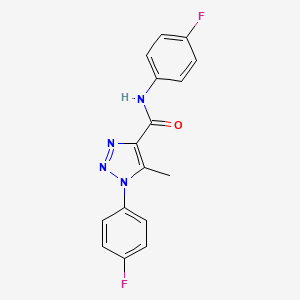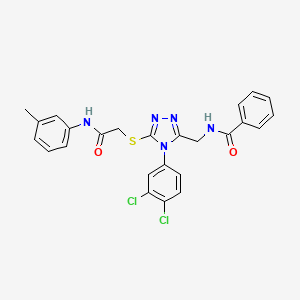
2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one is a chemical compound with the CAS Number: 1518851-76-7 . It has a molecular weight of 174.67 and its IUPAC name is 2-chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one . The compound is typically stored at temperatures below -10°C and is usually in the form of an oil .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one is 1S/C9H15ClO/c1-8(2)7(6(11)5-10)9(8,3)4/h7H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one is an oil and is stored at temperatures below -10°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Sydnes et al. (2007) focused on the ring opening of 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane, leading to the synthesis of 3,3,4,4-tetraethoxybut-1-yne. This compound is noted for its thermal stability up to 150°C and its stability in neutral and basic solutions, although it is unstable in acidic media. The research highlights the compound's potential in synthetic organic chemistry due to its stable yet reactive nature under controlled conditions (Sydnes et al., 2007).
Enzymatic Process Development
- Guo et al. (2017) developed an enzymatic process for synthesizing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial intermediate for Ticagrelor, which is used to treat acute coronary syndromes. This process exemplifies the application of biocatalysis in producing high-purity pharmaceutical intermediates, showcasing the efficiency and environmental benefits of enzymatic methods in chemical synthesis (Guo et al., 2017).
Alcohol Oxidation System
- Li and Zhang (2009) developed a TEMPO-catalyzed alcohol oxidation system using a recyclable hypervalent iodine(III) reagent. This system demonstrates the importance of developing sustainable and efficient methods for oxidizing alcohols to carbonyl compounds, which are crucial intermediates in various synthetic pathways (Li & Zhang, 2009).
Cyclopropane Chemistry
- Patrick et al. (2002) explored the elimination reaction of 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane to yield 2-fluoro-3-methoxy-1,3-butadiene. This study highlights the synthetic versatility of cyclopropane derivatives in constructing complex molecular structures, which could be relevant for the synthesis and manipulation of 2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one (Patrick et al., 2002).
Safety and Hazards
Mecanismo De Acción
Target of Action
The specific biological target of “2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one” is currently unknown due to the lack of studies focusing on this compound .
Mode of Action
Without specific studies on “2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one”, it’s challenging to determine its exact mode of action .
Propiedades
IUPAC Name |
2-chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO/c1-8(2)7(6(11)5-10)9(8,3)4/h7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGVVKNJOVSTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/no-structure.png)
![isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2709719.png)
![Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2709720.png)
![2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2709721.png)
![6-biphenyl-4-yl-1-methyl-2-(4-methylphenyl)-1H-imidazo[1,2-a]imidazole](/img/structure/B2709722.png)
![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-[(4-methylphenyl)sulfanyl]ethylidene)amine](/img/structure/B2709723.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2709726.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2709727.png)

![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2709730.png)
![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B2709733.png)